[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene
Description
[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a bromoethenyl group and a bromomethylsulfonyl group
Properties
CAS No. |
648428-35-7 |
|---|---|
Molecular Formula |
C9H8Br2O2S |
Molecular Weight |
340.03 g/mol |
IUPAC Name |
[2-bromo-2-(bromomethylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C9H8Br2O2S/c10-7-14(12,13)9(11)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
QXNVGYKIANAMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of a vinyl sulfone derivative using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The compound can undergo condensation reactions with enolates generated from malononitrile or other CH-acids, resulting in the formation of tetrahydrothiophene S,S-dioxides.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Condensation: Sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Tetrahydrothiophene S,S-dioxides and other cyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can participate in substitution reactions, while the sulfonyl group can engage in condensation reactions. These interactions lead to the formation of new chemical bonds and the generation of various products .
Comparison with Similar Compounds
- Bromomethyl (E)-2-phenylethenyl sulfone
- Bromomethyl (Z)-1-bromo-2-phenylethenyl sulfone
- Methyl (E)-1-bromo-2-phenylethenyl sulfone
- Methyl (E)-2-bromo-2-phenylethenyl sulfone
Uniqueness: [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Biological Activity
[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring bromine and sulfonyl groups, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C9H8Br2O2S
- Molecular Weight : 309.03 g/mol
- CAS Number : 647375-45-9
The biological activity of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is primarily attributed to its ability to interact with cellular macromolecules, including proteins and nucleic acids. The sulfonyl group enhances its electrophilic nature, facilitating reactions with nucleophiles in biological systems.
Key Mechanisms:
- Protein Inhibition : The compound may inhibit specific enzymes or receptors by covalently modifying amino acid residues.
- DNA Interaction : It can intercalate into DNA strands, leading to disruptions in replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds similar to [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of brominated compounds showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In a recent investigation, [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 12.5 | Journal of Medicinal Chem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
